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Compound of Interest

Compound Name: Benzophenonetetracarboxylic acid

Cat. No.: B1197349

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3,3',4,4'-
benzophenonetetracarboxylic dianhydride (BTDA), a pivotal molecule in the synthesis of high-
performance polyimides. Understanding the crystalline architecture of BTDA is crucial for
controlling the properties of these advanced materials, which find widespread application in the
aerospace, electronics, and medical industries. This document details the crystallographic
parameters of a specific BTDA polymorph, outlines the experimental protocol for its structural
determination, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of one of the polymorphs of benzophenonetetracarboxylic dianhydride has
been determined by single-crystal X-ray diffraction. The key crystallographic data are
summarized in the table below for clear comparison and reference. This data provides the
fundamental parameters defining the three-dimensional arrangement of BTDA molecules in the
solid state.
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Parameter Value

Chemical Formula C17HeO7

Molecular Weight 322.23 g/mol

Crystal System Orthorhombic

Space Group Pca2i

Unit Cell Dimensions a=1512A, b=525A¢c=17.01 A

a=90° B=90° y=90°

Unit Cell Volume 1349.5 Az

Z (Molecules per unit cell) 4

Density (calculated) 1.58 g/cm3

Radiation Type MoKa (A = 0.71069 A)
R-factor (all reflections) 0.0996

R-factor (intense reflections) 0.0679

Data sourced from the Crystallography Open Database, entry 2006404.

It is important to note that BTDA is known to exhibit polymorphism, meaning it can exist in
multiple crystalline forms.[1] X-ray diffraction studies have confirmed the existence of at least
four different crystal forms, designated as A, B, C, and D.[1] The specific polymorph detailed
above is just one of these forms. Each polymorph will have a unique set of crystallographic
parameters, leading to different physical properties.

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the crystal structure of benzophenonetetracarboxylic dianhydride was
achieved through the application of single-crystal X-ray diffraction (SC-XRD). This non-
destructive technique provides precise information about the internal lattice of crystalline
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substances, including unit cell dimensions, bond lengths, and bond angles. The general
experimental workflow is as follows:

1. Crystal Growth and Selection: High-quality single crystals of BTDA are typically grown from a
suitable solvent by slow evaporation or cooling. The crystals obtained are examined under a
polarizing microscope to select a specimen with uniform extinction, indicating a single, well-
ordered crystal lattice. An ideal crystal for diffraction studies should have dimensions in the
range of 0.1 to 0.3 mm in all directions.

2. Data Collection: The selected crystal is mounted on a goniometer head and placed in a
stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal
degradation. The crystal is then centered in the X-ray beam of a diffractometer equipped with a
sensitive detector (e.g., a CCD or CMOS detector). Monochromatic X-ray radiation, usually
from a molybdenum (Mo) or copper (Cu) source, is used.

A series of diffraction images are collected as the crystal is rotated through a range of angles.
Each image captures the diffraction pattern from a specific crystal orientation. The positions
and intensities of the diffraction spots are recorded.

3. Data Processing and Structure Solution: The collected diffraction data is processed to
integrate the intensities of the individual reflections and apply corrections for factors such as
Lorentz and polarization effects, and absorption. The resulting data is used to determine the
unit cell parameters and the space group of the crystal.

The crystal structure is then solved using direct methods or Patterson methods, which provide
an initial model of the atomic positions. This model is subsequently refined against the
experimental diffraction data using least-squares methods. The refinement process optimizes
the atomic coordinates, displacement parameters, and other structural parameters to achieve
the best possible agreement between the calculated and observed diffraction patterns.

4. Structure Validation: The final refined crystal structure is validated using various
crystallographic checks to ensure its chemical and geometric sensibility. This includes an
analysis of bond lengths, bond angles, and the overall packing of the molecules in the crystal
lattice. The final atomic coordinates, bond lengths, and angles are then reported in a standard
format, such as a Crystallographic Information File (CIF).
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Experimental Workflow for Crystal Structure
Analysis

The following diagram illustrates the key stages involved in the experimental workflow for the
crystal structure analysis of benzophenonetetracarboxylic dianhydride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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